methanone CAS No. 339020-32-5](/img/structure/B2486816.png)
[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to [4−Amino−2−(tert−butylamino)−1,3−thiazol−5−yl](4−bromophenyl)methanone, typically involves multi-step chemical reactions. These reactions may include condensation, bromination, and functionalization steps to introduce specific substituents into the thiazole core. For instance, Shahana and Yardily (2020) describe the synthesis of thiazole derivatives and their characterization using spectroscopic methods such as UV, IR, NMR, and mass spectrometry, highlighting the complexity and precision required in synthesizing these compounds (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often analyzed using density functional theory (DFT) calculations, which provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the compound. These analyses help in understanding the structural stability and reactivity of the compound under different conditions. The study by Shahana and Yardily (2020) also discusses the impact of substituent groups on the molecular structure, indicating how structural changes affect the compound's properties (Shahana & Yardily, 2020).
Scientific Research Applications
Neuroprotective Applications
Compounds structurally similar to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone have been explored for their neuroprotective properties. For instance, antioxidants related to this compound were found effective in preventing ATP level decline in astrocytes under hypoxic conditions and demonstrated strong neuroprotective effects in a mouse model mimicking cerebral palsy-related brain damage (Largeron et al., 2001).
Anti-Estrogenic Activities
Another study focused on the synthesis of compounds with a structural resemblance to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone and investigated their antiestrogenic activities. The findings indicated that these compounds possessed a high binding affinity, surpassing that of estradiol, and demonstrated potent antiestrogenic activities in vivo (Jones et al., 1979).
Metabolic Pathways and Toxicity
Metabolic studies on structurally similar thiazoles revealed the formation of toxic metabolites, such as thioamides, as ring cleavage products. These metabolites were linked to nephro- or hepatotoxicity in mice, offering insights into the toxicological aspects and metabolic pathways of these compounds (Mizutani et al., 1994).
Adrenergic Receptor Activity
Research on amino-halogen substituted phenyl-aminoethanols, which share structural characteristics with the compound , revealed substances with potent beta 2-mimetic activity and beta 1-blocking action, indicating their potential therapeutic use in treating conditions like bronchial muscle-related disorders (Engelhardt, 1984).
Novel Antipsychotic Agents
Compounds such as (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones, related in structure to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone, have been identified as potential antipsychotic agents with a unique pharmacological profile, distinct from known antipsychotics, indicating their potential in treating psychiatric disorders (Wise et al., 1986).
The aforementioned studies highlight the diverse scientific research applications and potential therapeutic uses of compounds structurally related to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone, ranging from neuroprotective and antiestrogenic properties to insights into metabolic pathways and potential novel therapeutic agents for neurological and psychiatric conditions.
Mechanism of Action
Target of Action
The primary target of the compound 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase chk1 . This interaction may result in changes to the protein’s function, potentially influencing cell cycle regulation .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to cell cycle regulation and DNA damage response . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone’s action would likely be related to its impact on its target, the Serine/threonine-protein kinase Chk1 . By influencing the function of this protein, the compound could potentially affect cell cycle progression and the cellular response to DNA damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its target and exerts its effects .
properties
IUPAC Name |
[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOIGSMVOZIFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)
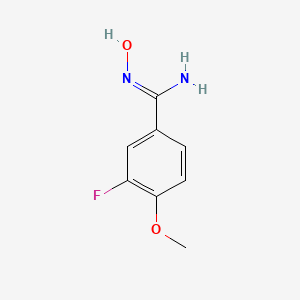
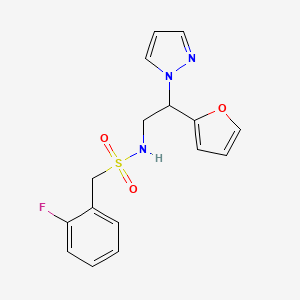
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)

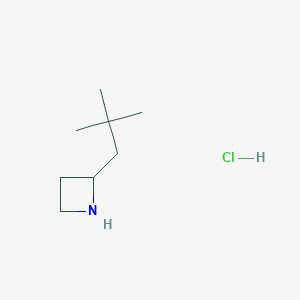
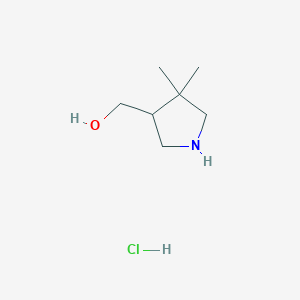
![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)
![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)
![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)
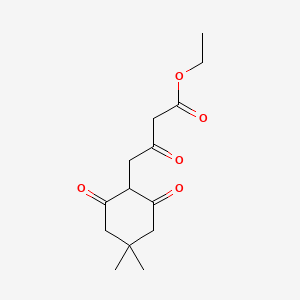
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)
